molecular formula C7H7N3 B1397846 4-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1140240-46-5

4-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1397846
M. Wt: 133.15 g/mol
InChI Key: OKNISSNNFDHVEV-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are formed by the fusion of a pyrazole and a pyridine . These compounds are prevalent in biologically active compounds and have been evaluated for activity and access to pharmaceutical products .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-pyrazolo[4,3-c]pyridine is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Scientific Research Applications

Synthesis and Device Characterization

4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for their potential use in device applications. Notable among these derivatives are those containing methoxy and hydroxy phenyl groups. These compounds demonstrate significant thermal stability and are used in the fabrication of devices showing rectification behavior under illumination conditions, indicating potential applications in photovoltaic properties (El-Menyawy et al., 2019).

Development of Kinase-Focused Libraries

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a class of compounds structurally related to 4-Methyl-1H-pyrazolo[4,3-c]pyridine, have been developed for their potential applications in drug discovery, particularly as kinase inhibitors. These compounds are synthesized through efficient and regioselective routes and have been adapted for parallel synthesis to create libraries suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Ultrasound-Promoted Synthesis

Another application is the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method is rapid, yielding products in short reaction times with high efficiency, highlighting the utility of 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives in streamlined chemical synthesis (Nikpassand et al., 2010).

Biomedical Applications

4-Methyl-1H-pyrazolo[4,3-c]pyridine and related derivatives have been explored for various biomedical applications. They show potential in the development of new anticancer and antimicrobial agents, as well as in the synthesis of novel nucleoside analogs with biological activity (Faidallah et al., 2010).

Safety And Hazards

The specific safety and hazards of 4-Methyl-1H-pyrazolo[4,3-c]pyridine were not found in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Future Directions

The future directions of research on 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives could involve further exploration of their biological activities , development of new synthesis processes , and creation of combinatorial libraries based on the pyrazolo[3,4-b]pyridine scaffold .

properties

IUPAC Name

4-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNISSNNFDHVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731674
Record name 4-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

1140240-46-5
Record name 4-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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